molecular formula C22H14N2O3 B339201 Benzyl 3-(3,4-dicyanophenoxy)benzoate

Benzyl 3-(3,4-dicyanophenoxy)benzoate

Cat. No.: B339201
M. Wt: 354.4 g/mol
InChI Key: MOZUHVCPEBQBKL-UHFFFAOYSA-N
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Description

Benzyl 3-(3,4-dicyanophenoxy)benzoate is a synthetic benzoate ester featuring a benzyl ester group and a phenoxy substituent with two cyano groups at the 3- and 4-positions. Benzoate esters are widely studied for their diverse functionalities, including fragrance components, plasticizers, and bioactive agents . The inclusion of dicyano groups in the phenoxy moiety likely enhances its polarity and reactivity compared to simpler benzoates, making it a candidate for specialized synthetic applications.

Properties

Molecular Formula

C22H14N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

benzyl 3-(3,4-dicyanophenoxy)benzoate

InChI

InChI=1S/C22H14N2O3/c23-13-18-9-10-21(12-19(18)14-24)27-20-8-4-7-17(11-20)22(25)26-15-16-5-2-1-3-6-16/h1-12H,15H2

InChI Key

MOZUHVCPEBQBKL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)OC3=CC(=C(C=C3)C#N)C#N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)OC3=CC(=C(C=C3)C#N)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features:
  • Benzyl 3-(3,4-dicyanophenoxy)benzoate: Ester group: Benzyl. Phenoxy substituent: 3-(3,4-dicyanophenoxy). Molecular formula: Presumed to be C22H14N2O3 (inferred from analogs).
Analogous Compounds:

Methyl 4-(3,4-Dicyanophenoxy)benzoate : Ester group: Methyl. Phenoxy substituent: 4-(3,4-dicyanophenoxy). Molecular formula: C16H10N2O3. Key difference: The phenoxy group is para-substituted, and the ester is smaller, likely reducing lipophilicity compared to the benzyl analog.

Benzyl Benzoate : Ester group: Benzyl. Substituents: No cyano groups; simple benzoate structure. Molecular formula: C14H12O2. Key difference: Lacks the dicyanophenoxy moiety, resulting in lower polarity and distinct reactivity.

Phenyl Benzoate (CAS 93-99-2) :

  • Ester group : Phenyl.
  • Substituents : Simple phenyl and benzoyl groups.
  • Key difference : The phenyl ester group may offer intermediate lipophilicity between methyl and benzyl esters.

Physical and Chemical Properties

While direct data on the target compound are unavailable, inferences can be drawn from structural analogs:

  • Polarity: The 3,4-dicyanophenoxy group introduces strong electron-withdrawing effects, increasing polarity and possibly improving solubility in polar aprotic solvents compared to non-cyano analogs.
  • Stability: Cyano groups may enhance thermal stability, making the compound suitable for high-temperature applications in polymer synthesis.

Data Table: Comparative Analysis

Compound Name Molecular Formula Substituents Ester Group Key Properties/Activities Source
This compound C22H14N2O3 3-(3,4-dicyanophenoxy) Benzyl High polarity, synthetic Inferred
Methyl 4-(3,4-dicyanophenoxy)benzoate C16H10N2O3 4-(3,4-dicyanophenoxy) Methyl Lower lipophilicity
Benzyl benzoate C14H12O2 None Benzyl Phytotoxic, almond-like odor
Phenyl benzoate C13H10O2 None Phenyl Intermediate lipophilicity

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